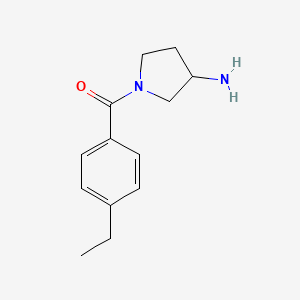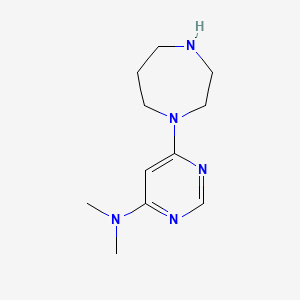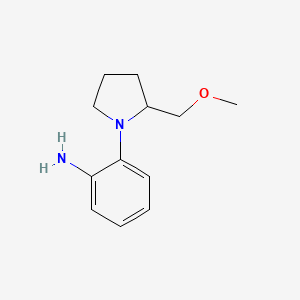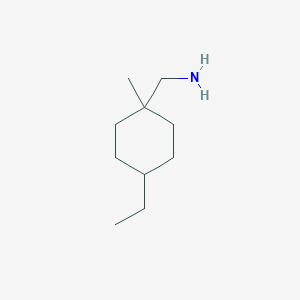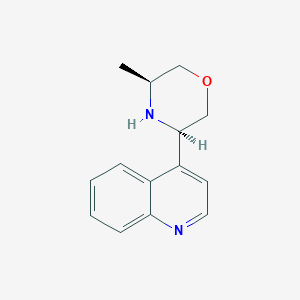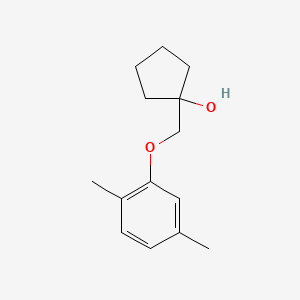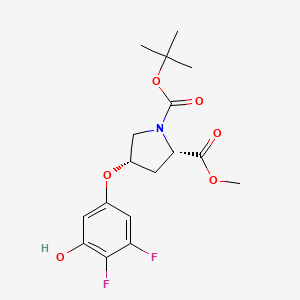![molecular formula C7H11N3 B15279274 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. Its unique bicyclic structure, which includes a diazabicyclo core, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, resulting in the formation of the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .
科学的研究の応用
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism by which 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity .
類似化合物との比較
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: This compound has a similar bicyclic structure but with one of the nitrogen atoms replaced by a carbon atom.
Tropane Alkaloids: These compounds share a similar bicyclic core and are known for their biological activity. The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
1,4-diazabicyclo[3.2.1]octane-2-carbonitrile |
InChI |
InChI=1S/C7H11N3/c8-3-7-4-9-6-1-2-10(7)5-6/h6-7,9H,1-2,4-5H2 |
InChIキー |
PGRDXNVNIIUYAI-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC1NCC2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


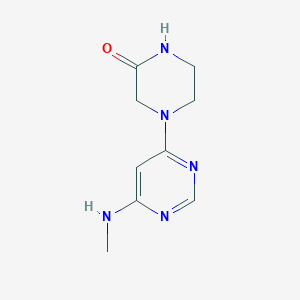
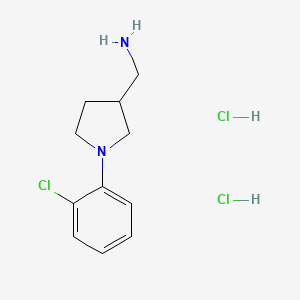


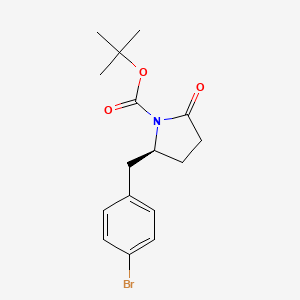
![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)

